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This guide provides a comprehensive analysis of 1,1,3-trichloropropene (CAS No: 2567-14-
8), a chlorinated alkene of significant interest in synthetic chemistry.[1][2][3] As a reactive
intermediate, unambiguous structural confirmation is paramount for researchers and drug
development professionals. This document synthesizes data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to
provide a complete spectroscopic profile of the molecule, grounded in established principles
and authoritative data sources.

Molecular Structure and Overview

1,1,3-Trichloropropene is a propene derivative with the chemical formula CsHsCls and a
molecular weight of approximately 145.41 g/mol .[1][2][3] Its structure features a carbon-carbon
double bond, with two chlorine atoms substituted at the C1 position and one chlorine atom at
the C3 position. This specific arrangement of atoms and functional groups gives rise to a
unique spectroscopic fingerprint, which we will explore in detalil.

Caption: Molecular structure of 1,1,3-Trichloropropene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of
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signals, we can deduce the precise connectivity of atoms.

o Sample Preparation: Dissolve approximately 10-20 mg of 1,1,3-trichloropropene in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

* 1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence
to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is
required.

The proton NMR spectrum of 1,1,3-trichloropropene is expected to show two distinct signals
corresponding to the two types of non-equivalent protons in the molecule.

 Vinyl Proton (H2): The proton attached to C2 is in the electronic environment of a double
bond and is adjacent to a CHz group. Its signal is therefore split into a triplet.

e Methylene Protons (H3): The two protons on C3 are chemically equivalent and are adjacent
to the C2-H group. Their signal is split into a doublet. The significant downfield shift is caused
by the deshielding effect of the adjacent chlorine atom.

Table 1: *H NMR Spectroscopic Data for 1,1,3-Trichloropropene

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assighment
(3, ppm)
Hz)
~6.2 Triplet (1) ~7.0 1H CH=CCI2
~4.2 Doublet (d) ~7.0 2H CICH2—CH

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values
presented are typical for this structural motif.)[4]
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The proton-decoupled 3C NMR spectrum will display three singlets, one for each unique
carbon atom in the molecule. The chemical shifts are heavily influenced by the presence of
electronegative chlorine atoms and the sp? hybridization of the alkene carbons.

e C1 Carbon: Attached to two chlorine atoms, this carbon is highly deshielded and appears
furthest downfield.

e C2 Carbon: As part of the double bond, this sp? hybridized carbon also appears downfield.

e C3 Carbon: This sp? carbon is attached to one chlorine atom, causing a significant downfield
shift compared to an unsubstituted alkane carbon.

Table 2: 13C NMR Spectroscopic Data for 1,1,3-Trichloropropene

Chemical Shift (6, ppm) Assignment
~135 CClz

~125 =CH-

~50 CH:CI

(Note: These are predicted values based on typical shifts for similar chlorinated alkenes.)[4]
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a
molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.
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o Sample Preparation: A neat (liquid) sample of 1,1,3-trichloropropene is applied as a thin

film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

e Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample spectrum is then acquired and ratioed against the background to produce the final

transmittance or absorbance spectrum.

The IR spectrum of 1,1,3-trichloropropene is characterized by several key absorption bands

that confirm its structure.[1][5]

e C-H Stretch: A peak around 3080 cm~1 is indicative of the vinyl (=C-H) stretch.

e C=C Stretch: The carbon-carbon double bond vibration appears in the 1620-1640 cm~1

region.

e C-H Bending: Vibrations corresponding to the scissoring and rocking of the -CHz- group are
visible in the 1400-1450 cm~* range.

» C-CI Stretch: Strong, characteristic absorptions in the fingerprint region, typically between

600 and 800 cm™1, correspond to the stretching vibrations of the carbon-chlorine bonds.

Table 3: Key IR Absorption Bands for 1,1,3-Trichloropropene

Assignment of Vibrational

Wavenumber (cm~2) Intensity
Mode
~3080 Medium =C-H Stretch
~1630 Medium C=C Alkene Stretch
~1420 Medium -CH:z- Scissoring (Bending)
~940 Strong =CH Wag (Out-of-plane bend)
~800 Strong C-CI Stretch
~670 Strong C-CI Stretch
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(Data sourced and interpreted from the NIST Chemistry WebBook)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization, offering crucial clues to its atomic composition and structure.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a gas chromatography (GC-MS) system which separates it from any impurities.

« lonization: In the ion source, molecules are bombarded with high-energy electrons (typically
70 eV in Electron lonization, El), causing them to eject an electron and form a positively
charged molecular ion (M*e).

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

The mass spectrum of 1,1,3-trichloropropene reveals its molecular weight and a
characteristic fragmentation pattern.[2]

e Molecular lon (M*e): The molecular ion peak is expected at an m/z corresponding to the
molecular weight (~144-146 amu). A crucial feature is the isotopic pattern caused by the
presence of three chlorine atoms. Chlorine has two stable isotopes, 3>Cl (~75.8%) and 3’Cl
(~24.2%). This results in a cluster of peaks for the molecular ion (M*e, [M+2]*e, [M+4]*e,
[M+6]*e) and for any chlorine-containing fragments.

o Key Fragments: The most abundant peak (base peak) and other significant fragments arise
from the cleavage of the weakest bonds. Common fragmentation pathways include the loss
of a chlorine radical (Cl) or a molecule of HCI.

Table 4. Major Mass Spectral Peaks for 1,1,3-Trichloropropene
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Mass-to-Charge (m/z)

Relative Intensity

Proposed Fragment lon

144, 146, 148, 150

Low

[C3sH3Cls]*e (Molecular lon

Cluster)
109, 111, 113 High [M - CI]* or [C3H3Cl2]*
73,75 Medium [M - CI - HCI]* or [C3H2CI*
74 High [CsHsCl]*e ? (Rearrangement)
38 Medium [CaH2]*+

(Data sourced and interpreted from the NIST Chemistry WebBook)[2]
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Caption: Simplified major fragmentation pathway for 1,1,3-Trichloropropene.

Conclusion

The complementary data obtained from *H NMR, 3C NMR, IR spectroscopy, and Mass
Spectrometry provide a self-validating and unambiguous characterization of 1,1,3-
trichloropropene. NMR spectroscopy elucidates the precise H-C framework, IR spectroscopy
confirms the presence of key functional groups (C=C, C-Cl), and Mass Spectrometry verifies
the molecular weight and reveals characteristic fragmentation patterns consistent with the
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proposed structure. This integrated spectroscopic approach is fundamental to ensuring the
identity and purity of chemical compounds in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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